(1-Isopropylcyclopropyl)amine hydrochloride
Overview
Description
(1-Isopropylcyclopropyl)amine hydrochloride: is an organic compound with the molecular formula C6H14ClN . It is a hydrochloride salt of (1-Isopropylcyclopropyl)amine, which is a cyclopropylamine derivative. This compound is primarily used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropylcyclopropyl)amine hydrochloride typically involves the reaction of isopropylamine with cyclopropylcarboxylic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process. The final product is usually purified by recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: (1-Isopropylcyclopropyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: (1-Isopropylcyclopropyl)amine hydrochloride is used as a building block in the synthesis of various organic compounds. It is particularly useful in the preparation of cyclopropyl-containing molecules, which are important intermediates in organic synthesis.
Biology: In biological research, this compound is used to study the effects of cyclopropylamines on biological systems. It serves as a model compound to investigate the interactions of cyclopropylamines with enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry. It is explored as a precursor for the synthesis of pharmaceutical compounds that may exhibit therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure makes it a valuable intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (1-Isopropylcyclopropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylamine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound can interact with receptors, affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- Cyclopropylamine hydrochloride
- Isopropylamine hydrochloride
- Cyclopropylmethylamine hydrochloride
Comparison: (1-Isopropylcyclopropyl)amine hydrochloride is unique due to the presence of both isopropyl and cyclopropyl groups in its structure This dual functionality imparts distinct chemical and biological properties compared to other similar compounds For instance, cyclopropylamine hydrochloride lacks the isopropyl group, while isopropylamine hydrochloride lacks the cyclopropyl group
Properties
IUPAC Name |
1-propan-2-ylcyclopropan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(2)6(7)3-4-6;/h5H,3-4,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYRHRZAXFICJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215107-56-4 | |
Record name | 1-(propan-2-yl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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